molecular formula C13H17NO4 B14733269 5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane CAS No. 6316-40-1

5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane

Cat. No.: B14733269
CAS No.: 6316-40-1
M. Wt: 251.28 g/mol
InChI Key: YIIYYOZCNYKPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a nitro group, a methyl group, and a phenylethyl group attached to the dioxane ring. The compound’s unique structure makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane can be achieved through several synthetic routes. One common method involves the nitration of 5-methyl-2-(2-phenylethyl)-1,3-dioxane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial production also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides and other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-nitro-1,3-dioxane: Similar structure but lacks the phenylethyl group.

    2-Phenylethyl-1,3-dioxane: Similar structure but lacks the nitro and methyl groups.

    5-Nitro-2-(2-phenylethyl)-1,3-dioxane: Similar structure but lacks the methyl group.

Uniqueness

5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and phenylethyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6316-40-1

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

5-methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane

InChI

InChI=1S/C13H17NO4/c1-13(14(15)16)9-17-12(18-10-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3

InChI Key

YIIYYOZCNYKPOP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)CCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.